molecular formula C9H11IN2O B1369526 4-(3-Iodo-pyridin-2-yl)-morpholine CAS No. 470463-40-2

4-(3-Iodo-pyridin-2-yl)-morpholine

Cat. No.: B1369526
CAS No.: 470463-40-2
M. Wt: 290.1 g/mol
InChI Key: QFHWWOMWOKEOOV-UHFFFAOYSA-N
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Description

4-(3-Iodo-pyridin-2-yl)-morpholine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an iodine atom at the 3-position of the pyridine ring and a morpholine ring attached to the 2-position. This compound has a molecular formula of C9H11IN2O and a molecular weight of 290.1 g/mol. It is known for its various biological activities and is used in scientific research for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodo-pyridin-2-yl)-morpholine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide (in this case, 3-iodopyridine), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodo-pyridin-2-yl)-morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used under elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

4-(3-Iodo-pyridin-2-yl)-morpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways and molecular interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Iodo-pyridin-2-yl)-morpholine involves its interaction with specific molecular targets and pathways. The iodine atom and morpholine ring contribute to its binding affinity and specificity for certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloro-pyridazin-3-yl)-morpholine
  • 3-Iodo-4-methoxy-pyridin-2-ylamine
  • 3-Bromo-2-(4-morpholino)pyridine

Uniqueness

4-(3-Iodo-pyridin-2-yl)-morpholine is unique due to the presence of the iodine atom at the 3-position of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

4-(3-iodopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWWOMWOKEOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590310
Record name 4-(3-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-40-2
Record name 4-(3-Iodo-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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